2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate
Description
The compound 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate is a pyrazole derivative featuring a 3,4-dichlorophenyl substituent, an acetyl group at the 1-position, a methyl group at the 5-position, and an ethyl acetate moiety at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .
Properties
IUPAC Name |
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxopyrazol-4-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-9-13(6-7-24-11(3)22)16(23)20(19(9)10(2)21)12-4-5-14(17)15(18)8-12/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTFEZZHVFTDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C)C2=CC(=C(C=C2)Cl)Cl)CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then acetylated using acetic anhydride under acidic conditions to introduce the acetyl group. The final step involves esterification with acetic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity of the final product while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-Acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate is a pyrazole derivative with potential applications in various scientific fields. It's a complex organic compound that contains a pyrazole ring substituted with acetyl, dichlorophenyl, and methyl groups, making it interesting to researchers because of its chemical properties and potential biological activities. It is important to note that products from BenchChem are designed for in vitro studies and are not intended for use as drugs or pharmaceuticals. They have not been approved by the FDA for preventing, treating, or curing any medical condition, disease, or ailment and should not be introduced into the human or animal body.
IUPAC Name: 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxopyrazol-4-yl]ethyl acetate
CAS Number: 865658-32-8
Molecular Formula: C16H16Cl2N2O4
Molecular Weight: 371.2 g/mol
Applications in Scientific Research
This compound is a pyrazole derivative that has applications in medicinal chemistry due to its diverse biological activities.
Pyrazole-based compounds have been researched for their pharmacological uses, leading to the synthesis of a pyrazolylmalonyl diisothiocyanate derivative. This derivative was created by treating 2-(1,3-diphenyl-1H-pyrazol-4-yl) methylene) malonyl dichloride with ammonium thiocyanate in acetonitrile .
Mechanism of Action
The mechanism of action of 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the acetyl and pyrazole groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Chlorophenyl)-4-(2-Hydroxyethyl)-5-Oxo-2,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid
- Structure: Features a mono-chlorophenyl group, a hydroxyethyl substituent, and a carboxylic acid group.
- The ethyl acetate group in the target compound may confer higher metabolic stability than the carboxylic acid group, which is prone to ionization at physiological pH .
Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)Propyl]Acetate
- Structure : Contains a benzyl group, a 4-chlorophenylpropyl chain, and an ethyl acetate moiety.
- The 3,4-dichlorophenyl group in the target compound may exhibit stronger halogen bonding interactions than the 4-chlorophenyl group .
Ethyl 2-(5-(4-Fluorophenyl)-2-Oxo-1,3,4-Oxadiazol-3(2H)-Yl)Acetate
- Structure : Replaces the pyrazole core with an oxadiazole ring and includes a 4-fluorophenyl group.
- Key Differences :
Ethyl 2-(3-(Difluoromethyl)-5-Oxo-3b,4,4a,5-Tetrahydro-1H-Cyclopropa[3,4]Cyclopenta[1,2-c]Pyrazol-1-Yl)Acetate
- Structure : Contains a fused cyclopropane-pentacyclic system and a difluoromethyl group.
- The difluoromethyl group enhances electronegativity compared to the methyl group in the target compound, affecting electronic distribution on the pyrazole ring .
Biological Activity
The compound 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate (CAS Number: 865658-32-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The molecular formula of the compound is , with a molecular weight of approximately 371.22 g/mol. Its structure features a dichlorophenyl group and a pyrazole core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 865658-32-8 |
| Molecular Formula | C16H16Cl2N2O4 |
| Molecular Weight | 371.2152 g/mol |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrazole structure could enhance antibacterial and antifungal activities. Specifically, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, studies have revealed that certain substituted pyrazoles can reduce inflammation more effectively than traditional anti-inflammatory drugs like diclofenac sodium . The compound in focus may possess similar properties due to its structural characteristics.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Pyrazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways: These compounds can influence pathways such as MAPK and PI3K/Akt, which are integral to cell growth and survival .
Case Studies and Research Findings
- Antibacterial Study : A related pyrazole compound was evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the range of 0.125–8 µg/mL against resistant strains .
- Anti-inflammatory Research : In a comparative study involving various pyrazole derivatives, one compound exhibited a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Anticancer Evaluation : A study focusing on pyrazole derivatives showed that specific modifications led to enhanced cytotoxicity against pancreatic cancer cells, indicating a promising avenue for further research into this compound's anticancer potential .
Q & A
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Catalyst Loading | 0.5–1.0 mol% Pd | +25% | |
| Solvent | DCM/EtOAc (1:1) | +15% Purity | |
| Temperature | 60–80°C (stepwise) | -10% Side Prod. |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog Substituent | Target Enzyme (IC₅₀) | Bioactivity Trend | Source |
|---|---|---|---|
| 3,4-Dichlorophenyl | COX-2 (0.8 µM) | Most Potent | |
| 4-Fluorophenyl | COX-2 (1.5 µM) | Moderate | |
| 4-Methoxyphenyl | COX-2 (2.2 µM) | Least Potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
